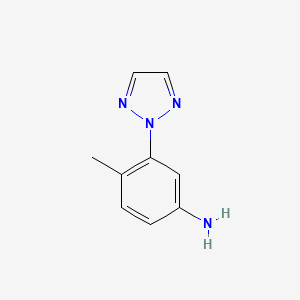

4-Methyl-3-(2h-1,2,3-triazol-2-yl)aniline

Description

Significance of Aniline (B41778) Derivatives in Organic Chemistry

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in modern organic chemistry. google.com Consisting of a phenyl group attached to an amino group, aniline's structure provides a versatile platform for a multitude of chemical transformations. google.comnih.gov Its electron-rich nature makes the aromatic ring highly susceptible to electrophilic substitution reactions, allowing for the straightforward introduction of various functional groups. google.com

The industrial importance of aniline derivatives is vast. They are pivotal starting materials in the synthesis of a wide array of commercial products, including:

Dyes and Pigments: Aniline was central to the development of the synthetic dye industry in the 19th century, and its derivatives remain crucial for producing azo dyes and other pigments.

Polymers: A primary application of aniline is in the manufacture of methylene (B1212753) diphenyl diisocyanate (MDI), a key precursor for rigid polyurethane foams used in insulation and other materials.

Pharmaceuticals: The aniline scaffold is present in numerous drug molecules and serves as a vital intermediate in the synthesis of various pharmaceuticals. nih.gov

Agrochemicals: Aniline derivatives are used in the manufacturing of pesticides and herbicides, contributing to crop protection. vibgyorpublishers.org

Rubber Industry: They are used to produce antioxidants and vulcanization accelerators that enhance the durability of rubber products.

The reactivity of the amino group, combined with the stability of the benzene (B151609) ring, establishes aniline derivatives as indispensable intermediates in fine chemical synthesis. google.comnih.gov

The 1,2,3-Triazole Moiety as a Privileged Heterocycle

The 1,2,3-triazole ring is a five-membered heterocycle containing three adjacent nitrogen atoms. researchgate.net Despite being absent in nature, it is considered a "privileged" scaffold in medicinal chemistry and materials science. nih.gov This status is attributed to its unique combination of physicochemical properties. chemicalbook.com

Key characteristics of the 1,2,3-triazole moiety include:

Synthetic Accessibility: The advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov This ease of synthesis allows for the rapid generation of diverse compound libraries. nih.gov

High Stability: The 1,2,3-triazole ring is aromatic and exceptionally stable under various conditions, including acidic or basic hydrolysis, and toward metabolic degradation and redox reactions. urfu.ru

Unique Electronic Properties: The triazole ring possesses a significant dipole moment and the capacity for hydrogen bonding, which can facilitate strong interactions with biological targets like enzymes and receptors. mdpi.com

Role as a Bioisostere: It can function as a bioisostere for other chemical groups, notably the amide bond, while offering improved solubility and stability. mdpi.com It is also used as a bioisostere for imidazoles and certain carboxylic acid derivatives.

Function as a Linker: The triazole unit serves as a rigid and stable linker to connect two different molecular fragments, creating hybrid compounds with novel properties. mdpi.com

These features have led to the incorporation of the 1,2,3-triazole ring into a number of approved therapeutic agents and a multitude of compounds under investigation for various applications. nih.govmdpi.com

Structural Characteristics and Nomenclature of 4-Methyl-3-(2H-1,2,3-triazol-2-yl)aniline

The compound this compound is a specific isomer within the family of aniline-triazole hybrids. Its structure and name are defined by precise chemical rules.

Nomenclature: The IUPAC name can be deconstructed to understand the molecule's assembly:

Aniline: This is the parent structure, indicating a benzene ring substituted with an amino (-NH₂) group. By convention, the carbon atom attached to the amino group is designated as position 1.

4-Methyl: A methyl (-CH₃) group is attached to the aniline ring at position 4.

3-(2H-1,2,3-triazol-2-yl): This describes the substituent at position 3 of the aniline ring.

"1,2,3-triazol" specifies the five-membered ring with three adjacent nitrogen atoms.

The "-2-yl" suffix indicates that the triazole ring is attached to the aniline ring via the nitrogen atom at position 2 of the heterocycle.

"2H" denotes the tautomeric form of the triazole ring where the single hydrogen atom (in the unsubstituted parent heterocycle) would be on the nitrogen at position 2. This nomenclature confirms the attachment point.

Structural Characteristics: The molecule consists of two main planar ring systems: the methyl-substituted aniline ring and the 1,2,3-triazole ring. The covalent bond between the C3 of the aniline ring and the N2 of the triazole ring connects these two moieties. While specific experimental data such as bond lengths, bond angles, and the dihedral angle between the two rings for this exact compound are not widely available in published literature, its fundamental properties can be tabulated.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₄ |

| Molecular Weight | 174.20 g/mol |

| Parent Structure | Aniline |

| Substituents | -CH₃ at C4, -C₃H₂N₃ at C3 |

| Triazole Isomer | 1,2,3-Triazole |

| Point of Attachment | Aniline C3 to Triazole N2 |

Research Landscape of Aniline-Triazole Hybrid Compounds

The deliberate combination of aniline and 1,2,3-triazole scaffolds into single molecular entities has become an area of active research, particularly in medicinal chemistry. researchgate.netnih.gov The underlying strategy is to create hybrid compounds that may exhibit synergistic or novel biological activities by leveraging the properties of each component. nih.gov The aniline moiety often serves as a versatile scaffold for substitution, while the 1,2,3-triazole ring acts as a stable and predictable linker or a pharmacophore itself. mdpi.com

Studies on related aniline-1,2,3-triazole systems have explored a range of potential applications. The research often involves synthesizing libraries of these hybrid molecules with varying substitution patterns on both the aniline and triazole rings to establish structure-activity relationships (SAR). nih.gov While research specifically detailing this compound is limited, the broader class of compounds has been investigated for several purposes.

| Hybrid Compound Class | Research Focus | Key Findings | Citation(s) |

|---|---|---|---|

| Quinoline-1,2,3-triazole-indanone trihybrids | Anticholinesterase Activity | Compounds demonstrated dual binding to acetylcholinesterase, suggesting a potential scaffold for developing inhibitors. | nih.gov |

| Aniline-triazole hybrids with a methoxy (B1213986) linker | Lipophilicity and Pharmacokinetic Profile | The position of the triazole-methoxy substituent on the aniline ring significantly influences lipophilicity, a key parameter for drug absorption. | nih.gov |

| Pyrazole- mdpi.comresearchgate.netrsc.org-triazole-1,2,3-triazole hybrids | Anticancer Activity | Novel clicked hybrids showed potent cytotoxic activity against human liver, colon, and breast cancer cell lines. | researchgate.net |

| Genipin (B1671432)–1,2,3-triazole hybrids | Butyrylcholinesterase Inhibition | The introduction of a substituted 1,2,3-triazole to the genipin core improved its potential as a butyrylcholinesterase inhibitor. | nih.gov |

The design of such hybrids allows chemists to explore chemical space efficiently, combining known bioactive fragments to generate new lead compounds for drug discovery and materials science. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-methyl-3-(triazol-2-yl)aniline |

InChI |

InChI=1S/C9H10N4/c1-7-2-3-8(10)6-9(7)13-11-4-5-12-13/h2-6H,10H2,1H3 |

InChI Key |

HOHTWISQCHHBPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2N=CC=N2 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of Aniline Triazole Compounds

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation.

The UV-Vis spectra of aniline (B41778) and its derivatives typically exhibit characteristic absorption bands arising from π-π* transitions within the benzene (B151609) ring. For aniline itself, these bands are generally observed around 230 nm and 280 nm. The introduction of a triazole substituent, as well as a methyl group, is expected to influence the position and intensity of these absorptions.

In related N-substituted 1,2,4-triazole (B32235) derivatives, the UV absorption spectra are complex and influenced by the nature of the substituents on the aminomethyl/ethyl moiety. researchgate.net For instance, studies on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives show maximum absorption wavelengths (λmax) in the range of 296-298 nm. nih.gov

The electronic absorption spectra of halogenated aniline derivatives have also been studied, providing further insight into how substituents affect the electronic transitions. researchgate.net For 4-Methyl-3-(2h-1,2,3-triazol-2-yl)aniline, one would anticipate the UV-Vis spectrum to display absorptions corresponding to the π-π* transitions of the substituted aniline ring, likely modulated by the electronic character of the triazole ring. The precise λmax values would depend on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions. researchgate.net

Table 1: UV-Vis Absorption Data for Selected Triazole Derivatives

| Compound | λmax (nm) | Solvent |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide | 298 | Not Specified |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide | 297 | Not Specified |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide | 296 | Not Specified |

This table presents data for related compounds to illustrate the general absorption range for such structures.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's stability and physical properties.

While a crystal structure for this compound has not been reported, the analysis of a closely related compound, 4-(1,2,4-Triazol-1-yl)aniline, offers valuable insights into the likely solid-state architecture. nih.govresearchgate.net In the crystal structure of 4-(1,2,4-Triazol-1-yl)aniline, the triazole and benzene rings are not coplanar, exhibiting a dihedral angle of 34.57 (7)°. nih.govresearchgate.net This twist is a common feature in such linked aromatic systems.

Based on this related structure, it is plausible that the solid-state architecture of this compound would also be characterized by a non-planar arrangement of the aniline and triazole rings. The presence of the amino group provides a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, facilitating the formation of intermolecular hydrogen bonding networks. The methyl group on the aniline ring may influence the crystal packing by introducing steric effects and participating in weaker C—H⋯π or C—H⋯N interactions.

Table 2: Crystallographic Data for 4-(1,2,4-Triazol-1-yl)aniline

| Parameter | Value |

| Chemical Formula | C₈H₈N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5488 (1) |

| b (Å) | 7.3656 (2) |

| c (Å) | 19.5477 (5) |

| β (°) | 99.416 (2) |

| Volume (ų) | 788.15 (3) |

This data is for a related compound and serves as a reference for the potential crystallographic parameters of the title compound. nih.gov

Computational and Theoretical Investigations of 4 Methyl 3 2h 1,2,3 Triazol 2 Yl Aniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules at the atomic and electronic levels. For 4-Methyl-3-(2H-1,2,3-triazol-2-yl)aniline, these calculations offer a detailed picture of its geometry, electronic landscape, and vibrational characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. These calculations are crucial for optimizing the molecular geometry and understanding the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For aromatic compounds containing triazole and aniline (B41778) moieties, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO is often distributed over the triazole ring and the adjacent phenyl group. This distribution influences the molecule's behavior in chemical reactions, particularly in electrophilic and nucleophilic substitutions. The analysis of FMOs helps in predicting the sites of reaction and the nature of the electronic transitions.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Triazolylaniline System

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The values in this table are representative and based on DFT calculations of similar aromatic triazole compounds. The exact values for this compound would require specific calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying charge transfer, hyperconjugative interactions, and delocalization of electron density.

Theoretical calculations of vibrational frequencies provide a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the observed spectral bands to specific molecular motions. DFT methods are commonly used for these calculations.

For this compound, the calculated vibrational spectrum would show characteristic bands for the N-H stretching of the aniline group, C-H stretching of the methyl and aromatic groups, and various ring stretching and bending modes of the triazole and phenyl rings. A comparison between the theoretically predicted and experimentally measured spectra can confirm the molecular structure and provide insights into the bonding environment. Theoretical calculations on similar aniline derivatives have shown good agreement with experimental data, particularly when scaling factors are applied to the calculated frequencies to account for anharmonicity and basis set limitations. asianpubs.orgresearchgate.netglobalresearchonline.netmaterialsciencejournal.org

Tautomeric Equilibria in 1,2,3-Triazole Systems

The 1,2,3-triazole ring can exist in different tautomeric forms, depending on the position of the hydrogen atom on the nitrogen atoms. For N-unsubstituted or certain N-substituted 1,2,3-triazoles, a dynamic equilibrium between different tautomers can exist. Computational studies are essential for determining the relative stabilities of these tautomers and understanding the factors that influence the equilibrium.

In the case of N-aryl substituted 1,2,3-triazoles, the position of the aryl group on the triazole ring (N1 vs. N2) is generally fixed during synthesis. However, the concept of tautomerism is crucial in the parent 1,2,3-triazole and its derivatives where a proton can move between the nitrogen atoms. Computational studies have shown that for the parent 1,2,3-triazole, the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. nih.gov The presence of substituents can significantly influence this equilibrium. For this compound, the "2H" designation specifies the attachment of the methylphenyl group to the N2 position of the triazole ring. While this specific molecule may not exhibit proton tautomerism on the triazole ring itself, understanding the relative stability of different linkage isomers (e.g., attachment at N1 vs. N2) is a key aspect of computational analysis in this class of compounds. DFT and ab initio calculations can be used to compute the energies of these isomers, providing insight into the thermodynamic favorability of one over the other.

Investigation of 1H, 2H, and 4H Tautomers

The 1,2,3-triazole ring system can exist in different prototropic tautomeric forms, primarily the 1H, 2H, and 4H tautomers, depending on the position of the annular proton. Computational studies, typically employing Density Functional Theory (DFT), are essential for determining the relative stability of these tautomers. For many functionalized 1,2,3-triazoles, computational analyses have confirmed the predominance of the 2H-tautomer in solution nih.gov.

Theoretical calculations would typically involve geometry optimization of the 1H, 2H, and 4H tautomers of this compound. By calculating the Gibbs free energy of each tautomer, their relative populations at equilibrium can be predicted. However, specific energy values and population distributions for the target compound are not available in the reviewed literature.

Influence of Substituents and Solvent Environment on Tautomeric Stability

The stability of triazole tautomers is significantly influenced by the electronic nature of substituents and the polarity of the solvent environment. researchgate.netnih.govnih.gov Electron-donating or electron-withdrawing groups on the aryl ring can alter the electron density within the triazole ring, thereby shifting the tautomeric equilibrium. For instance, studies on other substituted triazoles have shown that intramolecular interactions between the substituent and the triazole ring's electron donor or acceptor centers play a crucial role in determining the most stable tautomer. nih.govresearchgate.net

Solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in computational chemistry to simulate the effect of different solvents. nih.govmdpi.com An increase in solvent polarity can stabilize more polar tautomers, potentially altering the tautomeric preference compared to the gas phase. nih.gov For this compound, the methyl and aniline groups would be expected to influence tautomeric preference, but without specific computational studies, a quantitative analysis of these effects in various solvents remains speculative.

Computational Modeling of Tautomeric Reaction Pathways

Understanding the conversion between different tautomers involves modeling the reaction pathways and calculating the associated energy barriers. This is typically achieved by locating the transition state structures for the proton transfer reactions. Quantum-chemical methods are employed to calculate the activation energies, providing insight into the kinetics of the tautomerization process. researchgate.net While this is a standard computational approach for studying tautomerism, no specific studies modeling these reaction pathways for this compound have been reported.

Molecular Modeling and Dynamics

Molecular Dynamics (MD) Simulations for Conformational Landscape

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. ajchem-a.com For a molecule like this compound, MD simulations could provide detailed information about the rotational freedom around the bond connecting the aniline and triazole rings, revealing the most stable and frequently adopted conformations in a given environment (e.g., in water or a lipid bilayer). Such simulations track the positions and velocities of atoms, governed by a force field, to map the potential energy surface and identify low-energy conformational states. nih.gov Despite the utility of this technique, no MD simulation studies specifically focused on this compound were found.

Computational Approaches for Intermolecular Interactions

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand within the active site of a biological target. mdpi.comjaper.inpnrjournal.com For this compound, docking studies would involve placing the molecule into the binding pocket of a relevant protein and using a scoring function to estimate the strength of the interaction. This would identify key intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the ligand-protein complex. Although molecular docking has been extensively applied to a wide range of triazole derivatives to explore their potential as therapeutic agents, specific docking studies for this compound against any particular target have not been reported in the literature reviewed. ijcce.ac.irnih.govijper.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies (e.g., 3D-QSAR, CoMFA, CoMSIA/SEA)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities in a quantitative manner. nih.gov Three-dimensional QSAR (3D-QSAR) extends this by considering the properties of the molecules in 3D space.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nanobioletters.com These methods are instrumental in drug discovery for predicting the activity of novel molecules. nih.gov

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around a set of aligned molecules. The resulting field values are used as descriptors to build a statistical model, often using Partial Least Squares (PLS) regression, that correlates these fields with the observed biological activity. jmaterenvironsci.com For instance, a CoMFA model developed for a series of triazole-quinine derivatives showed high statistical significance, with steric interactions found to be more critical than electrostatic ones for their antimalarial activity. jmaterenvironsci.com

CoMSIA: Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds three others: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nanobioletters.com This provides a more comprehensive description of the molecular properties influencing activity. CoMSIA models have been successfully applied to various triazole derivatives to elucidate the structural requirements for antifungal and anticancer activities. nih.govkoreascience.kr

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions in space where specific properties (e.g., bulky groups, positive charge) are predicted to either increase or decrease biological activity, providing a clear roadmap for structural modification. researchgate.net

Table 1: Comparison of CoMFA and CoMSIA Methodologies

| Feature | CoMFA (Comparative Molecular Field Analysis) | CoMSIA (Comparative Molecular Similarity Indices Analysis) |

| Primary Goal | To correlate 3D molecular fields with biological activity. jmaterenvironsci.com | To correlate 3D molecular similarity indices with biological activity. nanobioletters.com |

| Calculated Fields | Steric (Lennard-Jones), Electrostatic (Coulomb). jmaterenvironsci.com | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor. nanobioletters.com |

| Output | 3D contour maps indicating favorable/unfavorable regions for steric and electrostatic properties. researchgate.net | 3D contour maps for five different physicochemical properties. nih.gov |

| Application | Widely used in drug design to predict activity and guide lead optimization. nanobioletters.com | Often provides a more detailed and interpretable model compared to CoMFA due to the additional fields. koreascience.kr |

Pharmacophore Modeling

Pharmacophore modeling is a crucial technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and trigger a response. tandfonline.com These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The 1,2,3-triazole ring is recognized as an important pharmacophore system in medicinal chemistry. nih.govnih.gov Its unique structural and electronic properties allow it to participate in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-stacking, making it a versatile component in designing biologically active molecules. tandfonline.com

Pharmacophore models can be developed based on the structure of the biological target (structure-based) or a set of known active ligands (ligand-based). These models serve as 3D search queries to screen large chemical databases for novel compounds that match the pharmacophoric requirements, thereby identifying potential new drug candidates. For example, pharmacophore models have been generated for coumarin-1,2,3-triazole hybrids to identify potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in lung cancer therapy. researchgate.net

In Silico Analysis of Molecular Descriptors (e.g., for lipophilicity, without reporting values)

In silico methods are widely used to calculate molecular descriptors, which are numerical values that characterize the physical, chemical, or structural properties of a molecule. These descriptors are fundamental to QSAR and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiling. nih.gov

One of the most critical molecular descriptors in drug discovery is lipophilicity , typically expressed as the logarithm of the partition coefficient (logP). researchgate.net Lipophilicity governs a molecule's ability to cross biological membranes and influences its absorption, distribution, and interaction with biological targets. nih.gov

Analysis of Chemical Reactivity from a Theoretical Perspective

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO) are used to quantify the electrophilic and nucleophilic nature of a molecule. Key indices include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive. inorgchemres.org

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov Organic molecules can be classified as strong, moderate, or marginal electrophiles based on this index. acs.org

These parameters are calculated using the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). DFT calculations on various triazine and thiadiazole derivatives have demonstrated the utility of these indices in characterizing molecular reactivity. acs.orgirjweb.com

Table 2: Representative Global Reactivity Parameters for a Triazine Derivative Calculated via DFT

| Parameter | Symbol | Formula | Calculated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | -6.2967 | Energy of the highest occupied molecular orbital. irjweb.com |

| LUMO Energy | ELUMO | - | -1.8096 | Energy of the lowest unoccupied molecular orbital. irjweb.com |

| Chemical Hardness | η | (I - A) / 2 | 2.2435 | Indicates high stability and lower reactivity. irjweb.com |

| Electronegativity | χ | (I + A) / 2 | 4.0531 | Measures the power of an atom/group to attract electrons. |

| Electrophilicity Index | ω | μ² / (2η) | 3.6620 | Classifies the molecule as a strong electrophile. irjweb.com |

Data adapted from a DFT study on N-(1H-benzo[d]imidazol-2-yl)methyl)-1,3,5-triazin-3-amine. irjweb.com

Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical descriptor of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. inorgchemres.org

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

The HOMO-LUMO gap is a key parameter investigated in computational studies of triazole derivatives. ntu.edu.iq For example, DFT studies on palladium(II) complexes of 4-methyl-4H-1,2,4-triazole-3-thiol have used the energy gap to assess the stability of the resulting complexes. inorgchemres.org Analysis of the HOMO and LUMO distributions also reveals the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing specific information about sites for electrophilic and nucleophilic attack.

Table 3: Frontier Orbital Energies and Energy Gaps for Aniline and Imidazolin-4-one Derivatives Calculated via DFT

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 3-methyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one | -5.277 | -1.281 | 3.996 |

| 3-butyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one | -5.252 | -1.265 | 3.987 |

| 3-phenyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one | -5.279 | -1.321 | 3.957 |

Data adapted from a DFT study on new derivatives of imidazolin-4-ones. researchgate.net

Chemical Reactivity and Derivatization Pathways of 4 Methyl 3 2h 1,2,3 Triazol 2 Yl Aniline

Reactivity of the 2H-1,2,3-Triazol-2-yl Moiety

The 1,2,3-triazole ring is an aromatic heterocycle known for its considerable stability. wikipedia.orgnih.gov This stability is attributed to the presence of a pyrrole-type nitrogen and two pyridine-type nitrogen atoms, which makes the ring resistant to quaternization. nih.gov The 2H-tautomer is noted as the major form in aqueous solutions. wikipedia.org

The 1,2,3-triazole ring can participate in several types of reactions, although its aromaticity and electron distribution render it relatively unreactive compared to other systems.

Electrophilic Substitution : Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions on triazole rings generally occur at the nitrogen atoms rather than the carbon atoms. nih.govguidechem.com

Alkylation and Arylation : The N-unsubstituted 1,2,3-triazole can undergo alkylation with electrophilic agents. However, this reaction is often not regioselective and can lead to a mixture of N1 and N2 substituted isomers. researchgate.net Specific catalytic systems, such as those employing palladium-biphenylphosphine catalysts, have been developed to achieve excellent N2-selectivity in the arylation of 1,2,3-triazoles with aryl halides. researchgate.net

Cycloaddition Reactions : The most common method for synthesizing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. wikipedia.org This method is a cornerstone of "click chemistry" and can be catalyzed by copper(I) to selectively produce 1,4-disubstituted triazoles. wikipedia.orgfrontiersin.org Synthesis of 2H-1,2,3-triazoles can be achieved through various methods, including three-component coupling reactions under bimetallic catalysis. researchgate.netorganic-chemistry.org

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Electrophilic Substitution | Electrophiles | N-substituted triazoles | Primarily occurs at nitrogen atoms. nih.govguidechem.com |

| Alkylation | Alkyl halides | Mixture of N1- and N2-alkylated triazoles | Generally lacks regioselectivity. researchgate.net |

| N2-Arylation | Aryl halides, Pd-biphenylphosphine catalyst | N2-aryl-1,2,3-triazoles | Highly regioselective method. researchgate.net |

The 1,2,3-triazole ring is characterized by its high stability under various conditions.

General Stability : The triazole ring is notably stable towards hydrolysis, as well as oxidative and reductive conditions, and is also resistant to enzymatic degradation. frontiersin.orgresearchgate.net This chemical robustness makes it a reliable scaffold in medicinal chemistry.

Thermal Decomposition : Despite its general stability, the triazole ring can be cleaved under harsh conditions. For instance, flash vacuum pyrolysis at high temperatures (e.g., 500 °C) can lead to the extrusion of molecular nitrogen (N₂), resulting in the formation of a three-membered aziridine (B145994) ring. wikipedia.org

Oxidative Degradation : While generally stable to oxidation, certain complex triazole-containing molecules, such as the antifungal agent CS-758, have been shown to undergo degradation through radical-mediated oxidation pathways, particularly in the amorphous solid state. nih.gov This process can be initiated by hydrogen atom abstraction, followed by the addition of molecular oxygen to form hydroperoxides. nih.gov

Electron Attachment-Induced Decomposition : Studies on unsubstituted triazole in the gas phase have shown that the molecule can decompose upon attachment of low-energy electrons. nih.gov This process can lead to the formation of various anionic fragments, such as the dehydrogenated triazole molecule ([C₂H₂N₃]⁻), starting at electron energies around 1.25 eV. nih.gov

| Condition | Observation | Reference |

|---|---|---|

| Hydrolysis, Oxidation, Reduction | High stability | frontiersin.orgresearchgate.net |

| Enzymatic Activity | Resistant to degradation | researchgate.net |

| Flash Vacuum Pyrolysis (500 °C) | Loss of N₂ to form an aziridine ring | wikipedia.org |

| Low-Energy Electron Attachment | Dissociation into anionic fragments | nih.gov |

Reactivity of the Methyl-Substituted Aniline (B41778) Moiety

The aniline portion of the molecule is highly reactive, and its behavior is modulated by the activating amino group and the methyl substituent, as well as the deactivating triazole group.

The amino group (-NH₂) is a powerful activating group and strongly directs incoming electrophiles to the ortho and para positions. byjus.combyjus.com This is due to the donation of the nitrogen lone pair into the aromatic π-system, which increases the electron density at these positions and stabilizes the cationic intermediate (arenium ion). wikipedia.org

Halogenation : Aniline reacts readily with bromine water at room temperature, leading to polysubstitution to form a white precipitate of 2,4,6-tribromoaniline. byjus.combyjus.com The high reactivity of the aniline ring makes controlling the reaction to achieve monosubstitution challenging. libretexts.org To prevent overreaction, the activating effect of the amino group can be attenuated by converting it into an amide (e.g., acetanilide) before performing the substitution. byjus.comlibretexts.org

Nitration : Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is problematic. It can lead to tarry oxidation products and also yields a significant amount of the meta-substituted product. byjus.comchemistrysteps.com In the strongly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.combyjus.com Protection of the amino group by acetylation allows for a controlled nitration, yielding the para-nitro product as the major isomer. byjus.comlibretexts.org

Sulfonation : Aniline reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate (B86663). byjus.com Heating this salt at high temperatures (453–473 K) produces p-aminobenzenesulfonic acid (sulfanilic acid), which exists predominantly as a zwitterion. byjus.com

Friedel-Crafts Reactions : Aniline does not typically undergo Friedel-Crafts alkylation or acylation. libretexts.orgchemistrysteps.com The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. byjus.comchemistrysteps.com This results in the nitrogen atom acquiring a positive charge, which strongly deactivates the aromatic ring towards electrophilic attack. byjus.com

For 4-Methyl-3-(2H-1,2,3-triazol-2-yl)aniline, the positions available for electrophilic substitution are C2, C5, and C6. The powerful ortho-, para-directing amino group at C1 would direct incoming electrophiles to C2 and C6 (the para position C4 is blocked by the methyl group). Steric hindrance from the adjacent triazole group at C3 may disfavor substitution at C2. Therefore, the most likely position for electrophilic attack is C6.

| Reaction | Reagents | Typical Outcome for Aniline | Notes |

|---|---|---|---|

| Bromination | Br₂/H₂O | Polysubstitution (2,4,6-tribromoaniline) | High reactivity makes monosubstitution difficult. byjus.comlibretexts.org |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Oxidation and mixture of o-, p-, and significant m-isomers | Formation of meta-directing anilinium ion in acid. byjus.comchemistrysteps.com |

| Sulfonation | Conc. H₂SO₄, heat | p-aminobenzenesulfonic acid (Sulfanilic acid) | Product exists as a zwitterion. byjus.com |

| Friedel-Crafts Reaction | Alkyl/Acyl Halide, AlCl₃ | No reaction | Amino group complexes with the Lewis acid catalyst. byjus.comlibretexts.org |

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. byjus.comchemguide.co.uk

Acylation : Aniline reacts with acylating agents like acyl chlorides (e.g., acetyl chloride) or acid anhydrides to form N-substituted amides, often called anilides. wikipedia.org For example, the reaction with acetyl chloride yields acetanilide. This reaction is often used to protect the amino group. byjus.com

Alkylation : The reaction of aniline with alkyl halides can lead to a complex mixture of products, including the secondary amine, tertiary amine, and even the quaternary ammonium (B1175870) salt, as the initially formed products are also nucleophilic. chemguide.co.uk

Diazotization : At low temperatures (0-5 °C), primary aromatic amines like aniline react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt (e.g., benzenediazonium (B1195382) chloride). wikipedia.org These salts are highly valuable synthetic intermediates that can undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of functional groups onto the aromatic ring. libretexts.org

| Reaction | Reagents | Product Type | Notes |

|---|---|---|---|

| Acylation | Acyl chlorides, Acid anhydrides | Amide (Anilide) | Used for protection of the amino group. wikipedia.org |

| Alkylation | Alkyl halides | Mixture of secondary, tertiary amines, and quaternary ammonium salts | Over-alkylation is common. chemguide.co.uk |

| Diazotization | NaNO₂, HCl, 0-5 °C | Arenediazonium salt | Versatile intermediate for further substitutions. wikipedia.org |

Amino Group (-NH₂) : This is the most powerful activating group on the ring. It exerts a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The resonance effect dominates, making the ring highly activated, particularly at the ortho and para positions. wikipedia.orgchemistrysteps.com

Methyl Group (-CH₃) : This is a weakly activating group that operates through an electron-donating inductive effect (+I) and hyperconjugation. It directs incoming electrophiles to the ortho and para positions relative to itself.

2H-1,2,3-Triazol-2-yl Group : Heteroaromatic rings attached to a benzene (B151609) ring are typically electron-withdrawing due to the electronegativity of the heteroatoms. The triazole moiety is expected to act as a deactivating group through its electron-withdrawing inductive effect (-I).

| Substituent (Position) | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

|---|---|---|---|---|

| -NH₂ (C1) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -CH₃ (C4) | +I (Donating) | Hyperconjugation (Donating) | Weakly Activating | Ortho, Para |

| -C₂H₂N₃ (C3) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

Lack of Specific Research Data Hinders Detailed Analysis of this compound Derivatization

A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the specific chemical reactivity and derivatization pathways for the compound this compound. While general principles of aniline and triazole chemistry can provide a theoretical framework for its reactivity, specific experimental data on its synthetic transformations for functionalization and the formation of poly-substituted derivatives are not presently documented in accessible research.

The inherent reactivity of the this compound scaffold suggests potential for various chemical modifications. The aniline moiety, containing an activating amino group, is expected to be susceptible to electrophilic aromatic substitution. However, the precise outcomes of such reactions are influenced by the electronic effects and steric hindrance imposed by the methyl and triazolyl substituents. Without specific studies, any discussion on the introduction of additional functionalities or the formation of poly-substituted derivatives for this exact molecule would be purely speculative.

Detailed research findings, including specific reaction conditions, yields, and spectroscopic data for derivatives of this compound, are required to construct an accurate and informative scientific article as per the requested outline. As this specific information is not available, it is not possible to provide a scientifically rigorous discussion on its synthetic transformations.

Further empirical research is necessary to elucidate the chemical behavior of this compound and to map its derivatization pathways accurately. Such studies would be essential for any future application of this compound in medicinal chemistry or materials science.

Advanced Research Applications of Triazole Aniline Derivatives in Chemical Science

Applications as Ligands in Coordination Chemistry

Triazole-aniline derivatives are effective ligands for the formation of coordination compounds with various metal ions. The nitrogen atoms within the triazole ring act as excellent donor sites, enabling the chelation of metal centers to form stable complexes.

Research into related structures, such as 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine, demonstrates the coordinating ability of the triazole ring. In complexes with metals like Nickel(II) and Zinc(II), the triazole ligand coordinates to the metal ion, influencing the geometry and properties of the resulting compound. nih.gov The formation of these complexes is confirmed through techniques like IR, UV/VIS, and NMR spectroscopy, which show shifts in peak positions upon coordination. nih.gov

The versatility of triazole-based ligands is further highlighted in studies on transition metal complexes involving 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. These ligands coordinate with metal ions to create stable five-membered chelate rings. researchgate.net Such coordination enhances the stability of the resulting complexes and is crucial for their potential applications in areas like catalysis and materials science. researchgate.net The aniline (B41778) group in these derivatives can further modulate the electronic properties of the ligand, influencing the stability and reactivity of the metal complexes.

Role in Homogeneous and Heterogeneous Catalysis

The metal complexes formed with triazole-aniline ligands are being investigated for their potential roles in both homogeneous and heterogeneous catalysis. The stability and structural versatility of these complexes make them promising candidates for catalytic applications. The triazole moiety provides a robust coordination site for the metal, while the aniline part of the structure can be modified to fine-tune the steric and electronic environment around the active metal center. This modulation can significantly impact the catalytic activity and selectivity of the complex.

In homogeneous catalysis, the solubility of these metal complexes in organic solvents allows them to effectively catalyze reactions in the liquid phase. In heterogeneous catalysis, these ligands can be anchored to solid supports, facilitating catalyst recovery and reuse, which is a significant advantage for industrial processes. The design of such catalysts is an active area of research, with the goal of developing efficient and recyclable catalytic systems for a variety of organic transformations.

Development of Advanced Materials

Triazole-aniline derivatives are key components in the development of advanced materials due to their unique photophysical and electronic properties.

Triazole-aniline systems are of significant interest for creating fluorescent materials. The combination of the electron-rich aniline donor and the electron-accepting triazole ring can create molecules with donor-π-acceptor (D-π-A) character, which often leads to strong fluorescence.

For instance, studies on various 1,2,4-triazole (B32235) derivatives have reported excellent fluorescent properties. researchgate.net A newly synthesized benzotriazole (B28993) derivative with an electron donor-acceptor structure, (E)-4-(2-(1H-benzo[d] dntb.gov.uanih.govresearchgate.nettriazol-1-yl)vinyl)-N,N-dimethylaniline (BTADA), was found to be highly fluorescent. researchgate.net This compound exhibited both twisted intramolecular charge transfer (TICT) and aggregation-induced emission (AIE) effects, with its fluorescence changing in response to protons, indicating potential use in proton detection. researchgate.net Similarly, fluorescent 7-azaindole (B17877) N-linked 1,2,3-triazoles have been synthesized and studied, demonstrating the broad potential of incorporating triazole moieties into fluorescent molecular designs. rsc.org The emission properties can be tuned by modifying the substituents on either the aniline or triazole rings, allowing for the rational design of materials with specific optical characteristics for applications in sensors, imaging, and organic light-emitting diodes (OLEDs).

The donor-acceptor nature of triazole-aniline derivatives also makes them attractive for applications in nonlinear optics (NLO). NLO materials can alter the properties of light and are crucial for technologies like optical computing and telecommunications.

A study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide investigated their NLO properties using both experimental and computational (Density Functional Theory, DFT) methods. dntb.gov.uanih.govresearchgate.net The investigation revealed that these compounds possess significant NLO characteristics. Notably, one derivative, compound 7c, exhibited a low HOMO-LUMO energy band gap (4.618 eV) and high values for linear polarizability and hyperpolarizability, signifying its potential for NLO applications. dntb.gov.uanih.govresearchgate.net These properties suggest that such triazole-based compounds could be instrumental in fabricating materials for optoelectronic devices. dntb.gov.uanih.govbohrium.com

| Property | Value | Significance |

|---|---|---|

| HOMO-LUMO Band Gap | 4.618 eV | Indicates higher chemical reactivity and lower kinetic stability, which can be favorable for NLO activity. |

| Linear Polarizability (α) | 4.195 x 10-23 esu | Measures the linear response of the molecule to an electric field. |

| First Hyperpolarizability (β) | 6.317 x 10-30 esu | A key indicator of second-order NLO activity. |

| Second Hyperpolarizability (γ) | 4.314 x 10-35 esu | Relates to third-order NLO phenomena. |

Utilization as Building Blocks in Complex Organic Synthesis

4-Methyl-3-(2H-1,2,3-triazol-2-yl)aniline and its isomers serve as valuable building blocks in organic synthesis. The presence of a reactive aniline group allows for a wide range of chemical transformations, including diazotization, acylation, and substitution reactions, enabling the integration of the triazole-aniline core into larger, more complex molecules.

For example, related triazole-containing compounds are used as starting materials for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules. mdpi.com The synthesis of complex heterocyclic systems, such as pyrazolyl-thiazoles, has also been achieved starting from triazole-based synthons. nih.gov The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for creating 1,2,3-triazole rings, and compounds like this compound can be further functionalized using this and other synthetic strategies to build diverse molecular libraries. mdpi.com The commercial availability of similar compounds like 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline underscores their role as intermediates in the chemical industry.

Design of New Chemical Scaffolds for Research

The triazole-aniline framework is an attractive scaffold for the design and synthesis of novel molecular structures with potential applications in medicinal chemistry and materials science. By modifying the core structure, chemists can develop new classes of compounds with tailored properties.

Researchers have successfully designed and synthesized new scaffolds based on triazole rings for various purposes. For instance, novel 1,4-disubstituted-1,2,3-triazole derivatives have been created and evaluated as potential agents against glioblastoma. nih.gov Other research has focused on creating conjugates of 1,2,3-triazoles and 1,2,4-triazoles to develop new anticancer agents. nih.gov The fusion of triazole rings with other heterocyclic systems, such as in dntb.gov.uanih.govbohrium.comtriazolo[4,3-a]quinoxaline, has led to the development of new scaffolds for potential therapeutic use. mdpi.com Furthermore, the parent scaffold of fused triazole rings, 1,4-dihydro- dntb.gov.uanih.govresearchgate.nettriazolo[4,5-d] dntb.gov.uanih.govresearchgate.nettriazole, has been explored for designing high-energy density materials. rsc.org The inherent stability and synthetic accessibility of the triazole-aniline core make it an excellent starting point for generating novel chemical entities for a wide range of scientific investigations.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.